N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 3,4-dichlorophenyl group, a sulfanyl-linked benzothiadiazine-dione moiety, and a fluorine substituent.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN3O3S2/c16-10-3-2-9(6-11(10)17)19-14(22)7-25-15-20-12-4-1-8(18)5-13(12)26(23,24)21-15/h1-6H,7H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVTTAHTYDRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted acetamides with diverse pharmacological and coordination properties. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and research findings.
Structural Analogues with Dichlorophenyl and Heterocyclic Moieties
- Compound (I): 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Differences:
- Replaces the benzothiadiazine-sulfanyl group with a pyrazol-4-yl ring.
- Lacks the fluorine substituent and sulfone group present in the target compound.
- Conformational Analysis:
- Three distinct conformers in the asymmetric unit exhibit dihedral angles between the dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, influenced by steric repulsion and hydrogen bonding .
Compound (II): N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences:
- Substitutes the benzothiadiazine ring with a pyridine-triazole hybrid system.
- Contains a chloro-fluorophenyl group instead of dichlorophenyl.
- Functional Implications:
- The triazole-pyridine system may enhance metal-binding capacity compared to the electron-deficient benzothiadiazine core of the target compound.
Analogues with Sulfanyl-Acetamide Linkages
- Compound (III): 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () Key Differences:
- Features a cyano-trifluoromethylpyridine system instead of benzothiadiazine.
- The 4-methoxyphenyl group reduces electronegativity compared to the 3,4-dichlorophenyl group.
- Spectroscopic Insights:
- Similar to methods in , NMR analysis of such compounds would likely reveal chemical shift variations in regions adjacent to substituents (e.g., fluorine or trifluoromethyl groups), aiding in structural elucidation .
Crystallographic and Hydrogen-Bonding Trends
- Dihedral Angle Variability: In Compound (I), dihedral angles between aromatic systems range from 44.5° to 56.2°, suggesting significant conformational flexibility .
- Hydrogen-Bonding Networks:
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Conformational and Spectroscopic Insights
Research Implications and Gaps
- Synthetic Challenges: The target compound’s benzothiadiazine-sulfanyl linkage may require specialized coupling reagents (e.g., carbodiimides, as in ’s synthesis of Compound I) .
- Biological Potential: Analogues with dichlorophenyl groups (e.g., Compound I) show structural similarity to penicillin derivatives, hinting at antimicrobial or enzyme-inhibiting properties .
- Unresolved Questions: The impact of the fluorine atom and sulfone group on the target compound’s solubility, stability, and bioactivity remains uncharacterized in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
